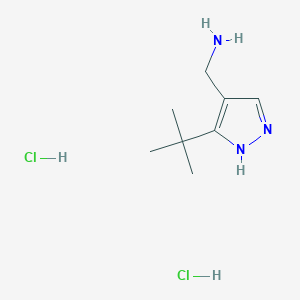

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H15N3.2ClH. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride typically involves a multi-step process One common method includes the condensation of tert-butyl hydrazine with an appropriate aldehyde to form the pyrazole ringThe final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: It can be reduced to form different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and amines, which can be further utilized in different chemical syntheses and applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of (5-Tert-butyl-1H-pyrazol-4-yl)methanamine; dihydrochloride is its potential as an anticancer agent. Studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, research indicates that modifications to the pyrazole structure can enhance its activity against breast and colon cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of pyrazole compounds showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating significant anticancer potential .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. The structural features of (5-Tert-butyl-1H-pyrazol-4-yl)methanamine contribute to its binding affinity to these targets.

Agricultural Chemistry

Pesticidal Properties

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine; dihydrochloride has been explored for its pesticidal properties. Pyrazole derivatives are known to exhibit insecticidal and fungicidal activities, making them valuable in crop protection.

Data Table: Efficacy Against Pests

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| (5-Tert-butyl-1H-pyrazol-4-yl)methanamine; dihydrochloride | Aphids | 85% | |

| (5-Tert-butyl-1H-pyrazol-4-yl)methanamine; dihydrochloride | Fungal pathogens | 75% |

Field Trials

Field trials have shown that formulations containing this compound can significantly reduce pest populations without harming beneficial insects, highlighting its potential for sustainable agriculture.

Material Science

Synthesis of Functional Materials

In material science, (5-Tert-butyl-1H-pyrazol-4-yl)methanamine; dihydrochloride serves as a precursor for synthesizing various functional materials. Its ability to form coordination complexes with metals makes it useful in developing catalysts and sensors.

Case Study:

A recent study illustrated the use of this compound in synthesizing metal-organic frameworks (MOFs) that demonstrate enhanced gas adsorption properties. The incorporation of pyrazole units into MOFs has been shown to improve stability and selectivity for gases such as CO2 and H2 .

Chemical Synthesis

Building Block for Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Reactivity Overview:

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine can undergo:

- Nucleophilic substitutions at the nitrogen atom.

- Electrophilic aromatic substitutions due to its electron-rich pyrazole ring.

These reactivity patterns make it an essential intermediate for synthesizing more complex organic molecules.

Wirkmechanismus

The mechanism of action of (5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

- (3-tert-butyl-1H-pyrazol-4-yl)methanamine

- (5-tert-butyl-1H-pyrazol-3-yl)methanamine

Uniqueness

What sets (5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of the dihydrochloride salt. This unique structure imparts distinct chemical properties, making it suitable for specific applications in research and industry.

Biologische Aktivität

(5-Tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, which enhances its lipophilicity, thereby influencing its biological interactions and pharmacological applications. This article explores the biological activity of this compound, including mechanisms of action, therapeutic potentials, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound's chemical formula is C8H15N3⋅2HCl, indicating the presence of two hydrochloride ions. Its structure includes a five-membered pyrazole ring, characterized by two nitrogen atoms at positions 1 and 2, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of various enzymes and receptors involved in metabolic pathways. The compound's mechanism is still being elucidated, but preliminary studies suggest it may exert anti-inflammatory and analgesic effects based on structural similarities to known pharmacologically active compounds .

Biological Activity Predictions

Using computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances), researchers have identified potential therapeutic applications for this compound. Predictions indicate possible activities against various biological targets, including:

- Anti-inflammatory agents

- Analgesics

- Antimicrobial agents

These predictions are supported by structural analyses that reveal similarities to other bioactive pyrazole derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds helps to highlight the unique properties of this compound. The following table summarizes key features of selected analogs:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-Methylpyrazole | Methyl group at position 5 | Less lipophilic than tert-butyl derivative |

| 3-Amino-1H-pyrazole | Amino group at position 3 | Exhibits different biological activity |

| 4-Pyridinemethanol | Pyridine ring instead of pyrazole | Different binding profile due to heterocyclic nature |

| 1H-Pyrazole | Basic pyrazole structure | Lacks substituents that enhance lipophilicity |

This comparison illustrates how variations in substituents and ring structures can significantly influence biological activity and solubility.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with pyrazole derivatives, including this compound:

- Antimicrobial Activity : A series of derivatives were tested against Mycobacterium tuberculosis, showing promising inhibitory effects on pantothenate synthetase, a critical enzyme for bacterial survival .

- Anticancer Potential : Research has demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 and A549, suggesting potential applications in cancer therapy .

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, revealing its potential as a therapeutic agent in treating metabolic disorders .

Eigenschaften

IUPAC Name |

(5-tert-butyl-1H-pyrazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-8(2,3)7-6(4-9)5-10-11-7;;/h5H,4,9H2,1-3H3,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAWPTKBNBJHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.